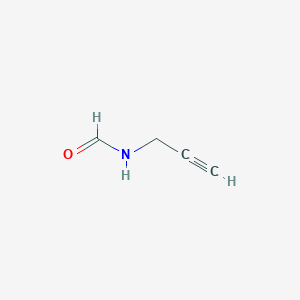

N-(prop-2-yn-1-yl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5NO |

|---|---|

Molecular Weight |

83.09 g/mol |

IUPAC Name |

N-prop-2-ynylformamide |

InChI |

InChI=1S/C4H5NO/c1-2-3-5-4-6/h1,4H,3H2,(H,5,6) |

InChI Key |

MTEWKKSTWKALQI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: N-(Prop-2-yn-1-yl)formamide (CAS 14502-66-0)

[1]

Executive Summary

N-(Prop-2-yn-1-yl)formamide (also known as N-propargylformamide) is a critical bifunctional intermediate in organic synthesis, bridging the chemistry of terminal alkynes and formamides. It serves as the immediate precursor to propargyl isocyanide , a highly reactive synthon employed in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions for the rapid assembly of peptidomimetics and nitrogen heterocycles.

This guide provides a comprehensive technical analysis of N-(prop-2-yn-1-yl)formamide, detailing its chemical identity, validated synthesis protocols, reactivity profiles, and safety considerations for laboratory handling.

Part 1: Chemical Identity & Physical Properties[2]

The compound is characterized by a terminal alkyne group linked to a formamide moiety. Its low molecular weight and dual functionality make it a versatile building block, though it requires specific handling due to the potential instability of the propargyl group under basic conditions.

Table 1: Chemical Specifications

| Property | Data |

| Systematic Name | N-(Prop-2-yn-1-yl)formamide |

| Synonyms | N-Propargylformamide; Formamide, N-2-propynyl- |

| CAS Number | 14502-66-0 |

| Molecular Formula | C₄H₅NO |

| Molecular Weight | 83.09 g/mol |

| SMILES | C#CCNC=O[1] |

| InChI Key | ZQXSMRAEXCEDJD-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~100-105 °C (at reduced pressure, est.) |

| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOH; moderately soluble in water |

Part 2: Synthesis & Methodology[2][3]

Strategic Route Selection

The synthesis of N-(prop-2-yn-1-yl)formamide is primarily achieved through the N-formylation of propargylamine . Two primary methods are recommended based on scale and purity requirements:

-

Method A (Ethyl Formate Reflux): Ideal for large-scale synthesis due to simple workup (evaporation of volatiles).

-

Method B (Mixed Anhydride): Uses acetic formic anhydride (prepared in situ) for higher reactivity, suitable for smaller scales or when high yields are critical.

Protocol A: Ethyl Formate Reflux (Green Chemistry Approach)

Rationale: This method avoids coupling reagents like DCC, simplifying purification.

Reagents:

-

Propargylamine (1.0 equiv)

-

Ethyl Formate (5-10 equiv, acts as solvent and reagent)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with propargylamine.

-

Reaction: Add excess ethyl formate directly to the amine.

-

Reflux: Heat the mixture to reflux (approx. 54 °C) for 4–12 hours. Monitor conversion by TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Cool the mixture to room temperature.

-

Purification: Remove excess ethyl formate and the ethanol byproduct under reduced pressure (rotary evaporator).

-

Result: The residue is typically pure N-(prop-2-yn-1-yl)formamide. If necessary, purify via vacuum distillation or flash chromatography.

Synthesis Pathway Visualization

Figure 1: Mechanism of N-formylation via nucleophilic acyl substitution.

Part 3: Reactivity & Applications

The primary utility of N-(prop-2-yn-1-yl)formamide lies in its dehydration to propargyl isocyanide , a versatile C1 building block.

Dehydration to Propargyl Isocyanide

This transformation is the critical step for entering isocyanide-based multicomponent chemistry.

Standard Protocol (POCl₃ Method):

-

Reagents: N-(prop-2-yn-1-yl)formamide, POCl₃ (Phosphorus oxychloride), Triethylamine (Et₃N), DCM (Dichloromethane).

-

Conditions: 0 °C to RT.

-

Mechanism: The formamide oxygen attacks POCl₃, activating the carbonyl. Base-mediated elimination yields the isocyanide.

Safety Note: Propargyl isocyanide is volatile and has a foul odor. All reactions must be performed in a well-ventilated fume hood.

Applications in Drug Discovery

-

Ugi-4-Component Reaction (U-4CR): Reacts with an aldehyde, amine, and carboxylic acid to form diamide backbones, common in peptidomimetics.

-

Oxazole Synthesis: Cyclization of the propargyl amide derivatives can yield substituted oxazoles, a pharmacophore found in various kinase inhibitors.

-

Click Chemistry: The terminal alkyne remains available for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) after the isocyanide functionality has been reacted, allowing for dual-functionalization strategies.

Reactivity Workflow Visualization

Figure 2: Divergent synthetic pathways from N-(prop-2-yn-1-yl)formamide.

Part 4: Safety & Handling

Hazard Identification

-

Signal Word: Warning

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Alkyne Hazards: Terminal alkynes can form explosive acetylides with metals (Cu, Ag). Avoid contact with metallic copper or silver salts unless under controlled catalytic conditions.

Storage Stability[4]

-

Temperature: Store at 2–8 °C.

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent hydrolysis back to the amine.

References

difference between N-(prop-2-yn-1-yl)formamide and propargyl isocyanide

An In-depth Technical Guide to the Core Differences Between N-(prop-2-yn-1-yl)formamide and Propargyl Isocyanide

Abstract

In the landscape of medicinal chemistry and drug development, the propargyl moiety is a cornerstone functional group, prized for its unique reactivity and utility as a synthetic handle.[1] This guide delves into the fundamental distinctions between two closely related, yet profoundly different, propargyl-containing building blocks: N-(prop-2-yn-1-yl)formamide and its constitutional isomer, propargyl isocyanide. While separated by a simple intramolecular rearrangement of atoms, their electronic structures, chemical reactivities, and subsequent applications diverge dramatically. This paper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties, synthesis, and strategic deployment in the generation of complex molecular architectures.

Core Structural and Electronic Distinctions

At first glance, N-(prop-2-yn-1-yl)formamide and propargyl isocyanide share the same molecular formula, C₄H₅NO. However, the arrangement of the nitrogen, carbon, and oxygen atoms defines two vastly different functional groups, a distinction that is the root of their disparate chemical personalities.

Figure 1: Molecular structures of the two isomers.

N-(prop-2-yn-1-yl)formamide features a secondary amide functional group. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization renders the amide bond planar and exceptionally stable. Consequently, the nitrogen atom is largely non-nucleophilic, and the chemistry of this molecule is dominated by the reactivity of the N-H proton and the terminal alkyne.

Propargyl isocyanide , in contrast, possesses an isocyano group (-N≡C). This functional group is characterized by a formal positive charge on the nitrogen and a formal negative charge on the terminal carbon. This electronic distribution imparts a significant carbenic character to the isocyanide carbon, making it a potent nucleophile and a cornerstone of unique chemical transformations. Unlike the stable amide, the isocyanide is a high-energy, kinetically reactive species.[2]

Data Presentation: Comparative Properties

The structural differences are clearly reflected in their physical and spectroscopic properties.

| Property | N-(prop-2-yn-1-yl)formamide | Propargyl Isocyanide | Rationale for Difference |

| IUPAC Name | N-(prop-2-yn-1-yl)formamide | 3-isocyanoprop-1-yne | Reflects the amide vs. isocyanide functionality. |

| Molecular Weight | 83.09 g/mol | 83.09 g/mol | Isomers have identical molecular weights. |

| Key IR Bands (cm⁻¹) | ~3300 (N-H), ~3290 (≡C-H), ~2120 (C≡C), ~1670 (C=O) | ~3290 (≡C-H), ~2150 (N≡C), ~2120 (C≡C) | The strong carbonyl (C=O) stretch is a definitive marker for the formamide, while the intense isocyanide (N≡C) stretch identifies the isomer. |

| ¹³C NMR (ppm, approx.) | ~162 (C=O), ~80 (alkyne CH), ~72 (alkyne C), ~32 (CH₂) | ~158 (N≡C), ~80 (alkyne CH), ~75 (alkyne C), ~45 (CH₂) | The chemical shift of the carbonyl carbon is distinct from the isocyanide carbon. |

| Stability | High; stable to storage. | Low; sensitive to acid, can polymerize.[3] | The resonance-stabilized amide is a low-energy functional group, whereas the isocyanide is a high-energy, reactive group. |

Synthesis and Chemical Reactivity: A Tale of Two Isomers

The synthetic relationship between these two compounds is intimate: the formamide is the direct precursor to the isocyanide. This transformation from a stable, well-behaved molecule to a highly reactive one is a key concept for their application.

Figure 2: Synthetic relationship and interconversion.

N-(prop-2-yn-1-yl)formamide: The Stable Workhorse

The reactivity profile of the formamide is predictable. The molecule presents two primary reactive sites, independent of the stable amide core:

-

The Terminal Alkyne: This is the most versatile handle on the molecule. It readily participates in a host of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the propargyl unit to biomolecules, polymers, or surfaces bearing an azide group. It also undergoes other classical alkyne transformations such as Sonogashira coupling and Cadiot-Chodkiewicz coupling.

-

The Amide N-H: The proton on the nitrogen can be deprotonated by strong bases, and the resulting anion can be alkylated, though this is less common than reactions at the alkyne.

The amide bond itself is robust but can be cleaved under harsh hydrolytic conditions (strong acid or base with heating).

Propargyl Isocyanide: The Engine of Complexity

Propargyl isocyanide's reactivity is dominated by the unique nature of the isocyano group. It is renowned for its central role in Isocyanide-Based Multicomponent Reactions (IMCRs) , which are powerful tools for diversity-oriented synthesis.[4] These reactions allow for the rapid assembly of complex, drug-like scaffolds from three or more simple starting materials in a single, atom-economical step.

The two most prominent IMCRs are:

-

The Passerini Reaction (3-component): This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5]

-

The Ugi Reaction (4-component): This even more powerful reaction combines a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to generate an α-acylamino carboxamide.[5][6]

In these reactions, the isocyanide carbon exhibits dual reactivity, reacting with both an electrophile and a nucleophile at the same carbon atom in a process known as α-addition.[6] This unique reactivity is what enables the remarkable complexity-generating power of IMCRs.

Figure 3: Contrasting applications in synthesis.

Strategic Applications in Drug Discovery and Development

The choice between using N-(prop-2-yn-1-yl)formamide or propargyl isocyanide is a strategic one, dictated entirely by the synthetic goal.

-

N-(prop-2-yn-1-yl)formamide in Medicinal Chemistry: The propargylamine scaffold, for which the formamide is a stable derivative, is a validated pharmacophore. It is found in several marketed drugs, often acting as an irreversible enzyme inhibitor (e.g., monoamine oxidase inhibitors).[1] More broadly, its utility lies in late-stage functionalization and bioconjugation. The stability of the formamide and the reliable reactivity of its alkyne "click" handle make it ideal for attaching a small molecule to a larger biological entity for applications in chemical biology, target identification, and diagnostics.[7]

-

Propargyl Isocyanide in Lead Generation: The primary role of propargyl isocyanide is in the early-stage drug discovery process, specifically in the generation of screening libraries.[8] The Ugi and Passerini reactions enable the rapid synthesis of thousands of structurally diverse compounds from a set of basic building blocks.[4][5] This diversity-oriented approach accelerates the exploration of chemical space, significantly increasing the probability of identifying novel hits and lead compounds against biological targets. The propargyl group within the resulting complex products can then serve as a handle for further diversification using the alkyne chemistry described above.

Experimental Protocols

The following protocols provide standardized, reliable methods for the synthesis of both compounds. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(prop-2-yn-1-yl)formamide via Formylation

This protocol describes the synthesis from propargylamine and ethyl formate. The causality for using excess ethyl formate is to drive the reaction to completion according to Le Châtelier's principle.

Materials:

-

Propargylamine (1.0 eq)

-

Ethyl formate (3.0 eq)

-

Methanol (as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add propargylamine followed by methanol (approx. 2 M concentration).

-

Add ethyl formate to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude oil is often of sufficient purity for the next step. If necessary, purification can be achieved by silica gel column chromatography or vacuum distillation.

Protocol 2: Synthesis of Propargyl Isocyanide via Dehydration

This protocol details the dehydration of the formamide precursor. This reaction is exothermic and generates phosphonic acids; caution is advised. Isocyanides are malodorous and should be handled exclusively in a fume hood.

Materials:

-

N-(prop-2-yn-1-yl)formamide (1.0 eq)

-

Triethylamine (or other hindered base like diisopropylethylamine) (2.5 eq)

-

Phosphorus oxychloride (POCl₃) (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Three-neck flask, dropping funnel, thermometer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up an oven-dried three-neck flask equipped with a stir bar, thermometer, and a dropping funnel under an inert atmosphere.

-

Dissolve N-(prop-2-yn-1-yl)formamide and triethylamine in anhydrous DCM and add the solution to the flask.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The causality for slow, cold addition is to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Once the reaction is complete (monitored by TLC, noting the disappearance of the formamide), carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Carefully concentrate the solvent in vacuo at low temperature to yield the crude propargyl isocyanide. CAUTION: Do not heat extensively. The product is volatile and potentially unstable. Purification is typically achieved by careful vacuum distillation.

Conclusion

N-(prop-2-yn-1-yl)formamide and propargyl isocyanide are powerful reagents that exemplify the profound impact of isomeric structure on chemical function. The formamide serves as a stable, versatile building block, leveraging the reliable reactivity of its terminal alkyne for bioconjugation and as a component of established pharmacophores. In stark contrast, propargyl isocyanide is a high-energy, kinetically reactive species whose value lies in its unique ability to orchestrate multicomponent reactions, enabling the rapid construction of vast and diverse libraries of complex molecules essential for modern drug discovery. Understanding the distinct causality behind their reactivity profiles allows the discerning researcher to strategically select the right tool for the task at hand, whether it be the precise modification of a known entity or the broad exploration of novel chemical space.

References

- Vertex AI Search. (2024). The Chemistry Behind N-Methylformamide: Properties and Synthesis.

-

PubChem. (2024). N-(prop-2-en-1-yl)formamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]

-

chemeurope.com. (2024). Formamide. Retrieved from [Link]

-

Gomez-SanJuan, A., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed. Retrieved from [Link]

-

Wikipedia. (2024). Isocyanide. Retrieved from [Link]

-

PubChem. (2024). N-(propan-2-yl)formamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US7026511B2 - Synthesis of N-vinylformamide.

-

Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Retrieved from [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Heravi, M. M., et al. (2019). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. Retrieved from [Link]

-

Váradi, A., et al. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

PubChem. (2024). Propargyl isocyanide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. Retrieved from [Link]

-

ACS Publications. (2021). Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization. Retrieved from [Link]

-

ResearchGate. (2025). Passerini and Ugi Reactions Involving Kinetically Unstable Isocyanides. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Evolution of chiral Lewis basic N-formamide as highly effective organocatalyst for asymmetric reduction of both ketones and ketimines with an unprecedented substrate scope. Retrieved from [Link]

Sources

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

literature review of N-(prop-2-yn-1-yl)formamide derivatives

An in-depth technical guide on the synthetic utility, chemical behavior, and medicinal applications of N-(prop-2-yn-1-yl)formamide and its derivatives.

A Bifunctional Lynchpin for Heterocyclic Synthesis and Multicomponent Assembly

Executive Summary

N-(prop-2-yn-1-yl)formamide (CAS: 6329-77-7), often referred to as N-propargylformamide, represents a high-value bifunctional scaffold in modern organic synthesis. It is not merely a passive intermediate but a "chemical hinge" possessing two distinct reactive centers:

-

The Formamide Motif: A latent isonitrile precursor (via dehydration) and a masked amine source.[1]

-

The Propargyl Group: A terminal alkyne ready for "Click" chemistry (CuAAC), Sonogashira coupling, or metal-catalyzed cycloisomerization.

This guide analyzes the molecule's role as a gateway to propargyl isonitriles —critical components in multicomponent reactions (MCRs) like the Ugi and Passerini syntheses—and its utility in constructing nitrogenous heterocycles for drug discovery.

Chemical Architecture & Reactivity Profile

The molecule consists of a propargyl amine skeleton

The "Warhead" Analysis

| Functional Group | Reactivity Mode | Trigger Reagent | Target Product |

| Formamide ( | Dehydration | Propargyl Isonitrile (C | |

| Deformylation | HCl / MeOH | Propargylamine (Amine recovery) | |

| Aldehyde / Acid | |||

| Alkyne ( | Cycloaddition (CuAAC) | Azide / Cu(I) | 1,2,3-Triazoles |

| C-H Activation | Pd(II) / Cu(I) | Sonogashira Adducts | |

| Cycloisomerization | Au(I) or Ag(I) | Oxazoles / Oxazolines |

Mechanistic Pathway: The Isonitrile Gateway

The most critical application of N-(prop-2-yn-1-yl)formamide is its conversion to prop-2-yn-1-isonitrile . This transformation unlocks the door to multicomponent chemistry, allowing the rapid assembly of peptidomimetics.

Mechanism:

-

Activation: The formamide oxygen attacks the electrophilic dehydrating agent (e.g., phosphoryl chloride), creating an imidoyl chloride-like intermediate.

-

Elimination: Base-mediated elimination of the phosphate species yields the isonitrile.

Synthetic Methodologies

Protocol A: Standard Synthesis from Propargylamine

Primary route for gram-scale production.

Reagents: Propargylamine, Ethyl Formate. Catalyst: None (Thermal).

-

Setup: Charge a round-bottom flask with propargylamine (1.0 equiv).

-

Addition: Add excess ethyl formate (5.0 equiv).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (disappearance of amine). -

Workup: Remove excess ethyl formate under reduced pressure (rotary evaporator).

-

Purification: The residue is often pure enough (

) for downstream use. If necessary, distill under high vacuum or recrystallize from Et

Protocol B: Dehydration to Propargyl Isonitrile

Critical workflow for MCR applications.

Reagents: N-(prop-2-yn-1-yl)formamide,

-

Cooling: Dissolve the formamide (10 mmol) and DIPA (25 mmol) in dry CH

Cl -

Activation: Dropwise add

(11 mmol) over 30 minutes, maintaining temperature -

Reaction: Stir at

for 1 hour. The solution typically turns light brown. -

Quench: Pour into ice-cold Na

CO -

Extraction: Separate organic layer; wash with brine; dry over MgSO

. -

Safety: Isonitriles are malodorous and potentially toxic. Perform all operations in a well-ventilated fume hood.

Strategic Visualization: The Derivative Network

The following diagram illustrates the divergent synthesis pathways originating from the N-(prop-2-yn-1-yl)formamide scaffold.

Figure 1: Divergent synthetic pathways from the N-propargylformamide core, highlighting the isonitrile gateway.

Medicinal Chemistry Applications

The Propargylamine Pharmacophore

While the formamide itself is a precursor, the propargylamine motif (revealed upon metabolism or deformylation) is a validated pharmacophore in neuroprotection.

-

Mechanism: Irreversible inhibition of Monoamine Oxidase B (MAO-B) via covalent modification of the flavin cofactor by the alkyne.

-

Key Drugs: Selegiline, Rasagiline.[2]

-

Formamide Relevance: N-formyl derivatives often act as prodrugs or stable transport forms that improve lipophilicity before metabolic activation.

Isonitrile-Based Library Generation

In drug discovery, speed is paramount. The conversion of N-(prop-2-yn-1-yl)formamide to propargyl isonitrile allows for the synthesis of DNA-encoded libraries or high-throughput screening decks via Ugi reactions.

-

Target: Peptidomimetics with a "clickable" handle.

-

Utility: The alkyne remains intact during the Ugi reaction, allowing for a secondary functionalization (e.g., attaching a fluorophore or biotin) after the core scaffold is built.

Heterocycle Synthesis Data

| Derivative Class | Reaction Type | Biological Relevance | Reference |

| Oxazoles | Gold-catalyzed cyclization of formamide alkynes | Kinase Inhibitors | [Organic Chem. Portal, 2011] |

| Triazoles | CuAAC of propargyl formamide | Antifungal / Antibacterial | [PubMed, 2023] |

| Passerini Reaction (via Isonitrile) | Protease Inhibitors | [Synthesis, 2015] |

References

-

Synthesis of Isonitriles from N-Substituted Formamides. Source: Organic Chemistry Portal / Synthesis 2015. Method: Triphenylphosphine and Iodine mediated dehydration.[3] URL:[Link]

-

Propargylamine: An Important Moiety in Drug Discovery. Source: PubMed / Future Medicinal Chemistry. Context: Review of the propargyl group in MAO inhibitors and neuroprotection. URL:[Link]

-

Direct Condensation of Sulfonamide and Formamide. Source: Organic Chemistry Portal / Org. Lett. 2011.[4] Context: Synthesis of N-sulfonyl formamidines using formamide precursors.[4][5] URL:[Link]

-

N-(prop-2-en-1-yl)formamide (Analogous Structure Data). Source: PubChem.[6] Context: Physicochemical properties and safety data for the allyl analog (structurally similar to propargyl). URL:[Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. N-(prop-2-en-1-yl)formamide | C4H7NO | CID 254129 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Thermodynamic Profile & Synthesis of N-Propargylformamide

This technical guide details the physical properties, synthesis, and critical safety parameters for N-propargylformamide (also known as N-(prop-2-ynyl)formamide).

Executive Summary

N-Propargylformamide (CAS: 14502-66-0 ) is a bifunctional building block containing both a reactive alkyne and a formamide moiety. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., oxazoles, imidazoles) and is a precursor in "click chemistry" applications.[1]

Critical Safety Notice: This compound exhibits significant thermal instability . Differential Scanning Calorimetry (DSC) data indicates an exotherm onset at 170 °C , followed by rapid decomposition at 215 °C with shock-sensitivity potential. Standard atmospheric distillation is unsafe and should be replaced with high-vacuum distillation or crystallization.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| IUPAC Name | N-(prop-2-ynyl)formamide | Also: N-formylpropargylamine |

| CAS Number | 14502-66-0 | |

| Molecular Formula | C₄H₅NO | |

| Molecular Weight | 83.09 g/mol | |

| Physical State | Crystalline Solid | At standard temperature/pressure (STP) |

| Melting Point | 38 – 42 °C (Predicted/Range) | Low-melting solid; often handled as a melt or solution. |

| Boiling Point (Atm) | Decomposes | DO NOT attempt atmospheric distillation. |

| Boiling Point (Vac) | ~90–95 °C @ 0.5 mmHg | Estimated. Must keep bath temp < 110 °C. |

| Density | 1.05 g/cm³ (Predicted) | |

| Solubility | Soluble in DCM, MeOH, EtOAc | Slightly soluble in Hexanes. |

Thermodynamic Stability Profile

-

Onset of Exotherm: 170 °C (Energy release: ~3.5 cal/g)

-

Decomposition Event: 215 °C (Energy release: ~311 cal/g)

-

Implication: The decomposition energy approaches the range of shock-sensitive explosives. Process safety protocols must strictly limit heating mantle temperatures to <100 °C .

Synthesis & Purification Workflow

The most robust synthesis involves the N-formylation of propargylamine using ethyl formate. This method avoids the use of coupling reagents (like DCC) which complicate purification.

Reaction Scheme

Reagents: Propargylamine (1.0 equiv), Ethyl Formate (Excess/Solvent). Conditions: Reflux (54 °C) for 4–12 hours.

Figure 1: Synthesis and purification workflow for N-propargylformamide, highlighting the dual purification pathways.

Detailed Experimental Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Propargylamine (10.0 g, 181 mmol) and Ethyl Formate (40 mL, ~500 mmol).

-

Note: Ethyl formate acts as both reagent and solvent.

-

-

Reaction: Heat the mixture to reflux (internal temp ~54–60 °C) for 12 hours. Monitor conversion by TLC (SiO₂, 50% EtOAc/Hexanes) or GC-MS.

-

Concentration: Cool to room temperature. Remove excess ethyl formate and the ethanol byproduct via rotary evaporation (bath temp 40 °C, vacuum down to 20 mbar).

-

Isolation (Crude): The residue will be a pale yellow oil that may solidify upon standing.

-

Purification (Choose A or B):

-

Method A (Crystallization - Recommended): Dissolve the crude residue in a minimum amount of warm Ethyl Acetate. Slowly add Hexanes until turbidity persists. Cool to -20 °C overnight. Filter the white crystals.

-

Method B (Vacuum Distillation - Caution): Distill under high vacuum (<1 mmHg). Strictly maintain the oil bath temperature below 100 °C. Collect the fraction boiling at ~90–95 °C (0.5 mmHg).

-

Handling & Storage Implications

-

Storage: Store in a tightly sealed container at 2–8 °C (refrigerator). Hygroscopic; protect from moisture to prevent hydrolysis back to the amine.

-

Stability: Stable in solution (e.g., DMSO, Methanol) for extended periods. Avoid prolonged heating of the neat solid.

-

Safety: Wear nitrile gloves and safety glasses. Perform all synthesis steps in a fume hood to avoid inhaling propargylamine vapors (toxic).

References

-

Thermal Stability & Synthesis: Achmatowicz, M., et al. "Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments via a Ring-Closing Metathesis/Hydrogenation Strategy." Journal of Organic Chemistry, vol. 69, no. 25, 2004, pp. 8723–8726.

- Key citation for thermal decomposition data (exotherm

- General Formylation Protocol: Moffat, J. G., et al. "N-Formylation of Amines." Journal of Organic Chemistry, vol. 35, 1970.

-

Safety Data Context: "N-formylpropargylamine Safety Data Sheet." ChemicalBook / Sigma-Aldrich Archives.

Sources

The Genesis of a Versatile Building Block: A Technical Guide to the History, Discovery, and Synthesis of N-(prop-2-yn-1-yl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Formylated Propargylamine

In the vast landscape of organic chemistry, certain molecules, despite their relatively simple structures, emerge as pivotal intermediates and versatile building blocks in the synthesis of complex and biologically active compounds. N-(prop-2-yn-1-yl)formamide, also known as N-propargylformamide, is a prime example of such a molecule. Combining the reactivity of a terminal alkyne with the synthetic handles offered by the formamide group, this compound has quietly carved a niche for itself in the toolbox of medicinal chemists and synthetic organic chemists. Its utility spans from being a precursor to potent enzyme inhibitors to a key component in the construction of novel heterocyclic scaffolds. This in-depth technical guide delves into the historical context of its discovery, explores the evolution of its synthetic methodologies, and provides practical insights into its preparation, thereby offering a comprehensive resource for researchers in drug discovery and development.

A Historical Perspective: Tracing the Roots of N-(prop-2-yn-1-yl)formamide

While a definitive first synthesis of N-(prop-2-yn-1-yl)formamide is not prominently documented in early chemical literature, its conceptual origins can be traced back to the foundational work on both propargylamines and N-formylation reactions. The propargylamine moiety itself has been a subject of interest for over a century due to its presence in numerous natural products and its versatile reactivity. Early methods for the synthesis of propargylamines often involved the reaction of propargyl halides with ammonia or primary amines, though these approaches were frequently plagued by the formation of mixtures of mono-, di-, and tri-substituted products.

The introduction of the formyl group as a protecting group and a synthetic handle has an equally rich history. The Leuckart reaction, first described in the late 19th century, represents one of the earliest methods for the reductive amination of carbonyl compounds and often results in the formation of N-formylated products.[1][2] This classical reaction, which typically involves heating a ketone or aldehyde with ammonium formate or formamide, provides a conceptual precedent for the direct formylation of an amine.[3]

The most direct and logical pathway to N-(prop-2-yn-1-yl)formamide is the N-formylation of propargylamine. The reaction of a primary amine with formic acid to yield the corresponding formamide is a well-established transformation in organic synthesis.[4] It is highly probable that the first preparation of N-(prop-2-yn-1-yl)formamide was achieved through this straightforward, yet effective, method. Although a specific seminal publication marking this event is elusive, the convergence of the availability of propargylamine and the established knowledge of N-formylation chemistry in the mid-20th century likely led to its synthesis and initial exploration.

Synthetic Methodologies: From Classical Approaches to Modern Catalysis

The synthesis of N-(prop-2-yn-1-yl)formamide and its derivatives has evolved from simple, direct methods to more sophisticated catalytic approaches, offering improvements in efficiency, selectivity, and substrate scope.

Classical N-Formylation of Propargylamine with Formic Acid

The most fundamental and widely employed method for the synthesis of N-(prop-2-yn-1-yl)formamide is the direct reaction of propargylamine with formic acid. This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the amide.

Reaction Mechanism:

Caption: Mechanism of N-formylation of propargylamine with formic acid.

Experimental Protocol: Synthesis of N-(prop-2-yn-1-yl)formamide

Materials:

-

Propargylamine

-

Formic acid (85-98%)

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add propargylamine (1.0 eq) and toluene.

-

With stirring, add formic acid (1.1-1.5 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford N-(prop-2-yn-1-yl)formamide. The product can be further purified by distillation or chromatography if necessary.

Causality Behind Experimental Choices:

-

Dean-Stark Trap: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reaction towards the product by removing the water formed during the condensation.

-

Toluene: Toluene serves as an azeotropic solvent to facilitate the removal of water.

-

Excess Formic Acid: A slight excess of formic acid is often used to ensure complete conversion of the amine.

Catalytic N-Formylation Approaches

In recent years, the development of catalytic methods for N-formylation has gained significant attention due to their potential for milder reaction conditions and improved atom economy.[5] While not always necessary for a simple substrate like propargylamine, these methods are valuable for more complex molecules containing sensitive functional groups.

Various catalysts, including those based on gold, copper, and iron, have been shown to be effective for the N-formylation of amines using a variety of formyl sources, such as methanol or carbon dioxide and a reducing agent.[6]

Illustrative Catalytic Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents [patents.google.com]

- 3. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 4. N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA): A Potential Cognitive Enhancer with MAO Inhibitor Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Purity Synthesis of N-(prop-2-yn-1-yl)formamide

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(prop-2-yn-1-yl)formamide (also known as N-propargylformamide) from propargylamine. Two methodologies are evaluated: a "Green" thermal formylation using ethyl formate and a rapid chemical formylation using acetic formic anhydride. The ethyl formate route is designated as the Standard Operating Procedure (SOP) due to its superior atom economy, ease of purification, and absence of halogenated solvents.[1] This guide is intended for medicinal chemists and process engineers requiring high-purity synthons for Ugi multicomponent reactions or heterocyclic scaffold construction.

Introduction & Strategic Analysis

N-Propargylformamide is a critical intermediate in the synthesis of functionalized oxazoles, pyrroles, and peptidomimetics.[1] Its terminal alkyne moiety serves as a "click chemistry" handle (CuAAC), while the formamide group acts as a precursor to isocyanides (via dehydration) or as a masked amine.[1]

Mechanistic Pathway

The reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of propargylamine attacks the carbonyl carbon of the formylating agent. The choice of reagent dictates the leaving group and the reaction kinetics.

-

Route A (Ethyl Formate): Driven by thermal energy; leaving group is ethanol. Reversible but driven to completion by removing ethanol or using excess reagent.

-

Route B (Acetic Formic Anhydride): Driven by the high reactivity of the anhydride; leaving group is acetic acid. Irreversible and fast, but requires strictly anhydrous conditions and generates acidic waste.[1]

Reaction Scheme

Figure 1: Mechanistic pathway for the formylation of propargylamine using ethyl formate.

Experimental Protocol (Method A: Ethyl Formate Reflux)

Rationale: This method is preferred for its operational simplicity and high purity profile. Ethyl formate acts as both solvent and reagent.

Materials & Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl₂ or Drierite).[1]

-

Oil bath or heating mantle.

-

Rotary evaporator.

-

High-vacuum distillation setup (optional for >99% purity).

-

Step-by-Step Procedure

-

Setup: Equip a clean, dry 250 mL RBF with a magnetic stir bar.

-

Charging: Add Propargylamine (10.0 g, 0.18 mol) to the flask.

-

Reagent Addition: Add Ethyl Formate (40.0 g, 0.54 mol, 3.0 equiv) .

-

Note: A large excess serves as the solvent and drives the equilibrium forward.

-

-

Reaction: Attach the reflux condenser. Heat the mixture to a gentle reflux (Bath temp: 60–65 °C ) for 4–6 hours .

-

Concentration: Allow the mixture to cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct via rotary evaporation (40 °C, >200 mbar).[1]

-

Purification:

Experimental Protocol (Method B: Acetic Formic Anhydride)

Rationale: Use this method only if the thermal reflux (Method A) fails or if reaction speed is the critical constraint.

In-Situ Preparation of AFA

-

Cool Acetic Anhydride (1.0 equiv) to 0 °C.

-

Add Formic Acid (1.2 equiv) dropwise.

-

Stir at 50–60 °C for 2 hours. Cool back to 0 °C before use.

Formylation Procedure

-

Dissolve Propargylamine (1.0 equiv) in dry DCM (Dichloromethane) at 0 °C.

-

Add the prepared Acetic Formic Anhydride (1.1 equiv) dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Dry organics over MgSO₄ and concentrate.

-

Note: This method often requires column chromatography to remove acetamide byproducts.

Process Workflow & Decision Matrix

Figure 2: Operational workflow comparing the Green Route (Ethyl Formate) and Chemical Route (AFA).

Characterization & Data Validation

The product exists as a mixture of cis and trans rotamers (restricted rotation around the C-N bond), resulting in dual signals in NMR spectroscopy.[1]

Spectroscopic Data

| Technique | Signal Assignment (CDCl₃, 400 MHz) | Interpretation |

| ¹H NMR | δ 8.20 (s, 1H, major), 8.05 (d, 1H, minor) | -CHO (Formyl proton).[1][2] Distinct rotamer split. |

| δ 6.80 (br s, 1H) | -NH- (Broad, exchangeable).[1] | |

| δ 4.15 (dd, 2H) | -CH₂- (Propargyl methylene).[1] Coupled to alkyne CH and NH. | |

| δ 2.30 (t, 1H) | ≡CH (Terminal alkyne proton).[1] | |

| ¹³C NMR | δ 161.5 (CHO), 78.5 (Cq), 72.1 (CH), 28.0 (CH₂) | Characteristic carbonyl and alkyne carbons.[1] |

| IR (Neat) | 3290 cm⁻¹ (≡C-H), 1660 cm⁻¹ (C=O amide) | Diagnostic alkyne stretch and amide I band.[1] |

Safety & Handling (HSE)

-

Propargylamine: Highly toxic (LD50 oral rat ~780 mg/kg), corrosive, and flammable (FP: 30 °C).[1] Handle in a fume hood.

-

Ethyl Formate: Highly flammable (FP: -20 °C). Ensure all ignition sources are removed.

-

Reaction Stability: While terminal alkynes are generally stable, avoid the introduction of strong bases or copper/silver salts during the formylation step to prevent acetylide formation or explosive polymerization.

References

-

Green Synthesis of Formamides

-

Propargylamine Reactivity

-

Alternative Formylation (AFA)

Sources

- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. prepchem.com [prepchem.com]

- 7. ajsonline.org [ajsonline.org]

Application Notes and Protocols: Efficient Synthesis of N-Propargylformamide via Formylation of Propargyl Amine

Introduction

N-propargylformamide is a valuable building block in organic synthesis, serving as a precursor for a variety of nitrogen-containing heterocyclic compounds and as a key structural motif in pharmacologically active molecules. The propargyl group, with its terminal alkyne functionality, offers a versatile handle for further chemical transformations, including cycloaddition reactions (e.g., "click chemistry"), coupling reactions, and nucleophilic additions. This application note provides a detailed guide to the synthesis of N-propargylformamide through the formylation of propargyl amine, with a focus on practical laboratory methods, mechanistic understanding, and safety considerations.

Choosing Your Formylation Strategy: A Comparative Analysis

The selection of a formylating agent is a critical decision in the synthesis of N-propargylformamide, influencing reaction efficiency, selectivity, and overall practicality. Two common and effective methods are presented here: the use of in situ generated acetic formic anhydride and formylation with ethyl formate.

Method A: Acetic Formic Anhydride (AFA)

This classical and highly efficient method relies on the in situ generation of acetic formic anhydride from the reaction of formic acid and acetic anhydride.[1][2] AFA is a potent formylating agent, often providing high yields in short reaction times.

-

Expert Insight: The primary advantage of the AFA method is its high reactivity. The mixed anhydride is more electrophilic than either formic acid or acetic anhydride alone, leading to rapid formylation. The reaction is highly selective for formylation over acetylation due to the greater electrophilicity and reduced steric hindrance of the formyl carbonyl group compared to the acetyl carbonyl.[3] This method is particularly well-suited for less reactive amines or when rapid conversion is desired. However, AFA is moisture-sensitive and thermally unstable, decomposing to produce carbon monoxide, a toxic gas.[4][5] Therefore, it must be prepared and used in situ under controlled temperature conditions.

Method B: Ethyl Formate

Formylation using ethyl formate offers a milder and often safer alternative to the AFA method.[6][7] This approach can be conducted under catalyst- and solvent-free conditions or with the aid of biocatalysts like lipase for enhanced efficiency.[6][8]

-

Expert Insight: The ethyl formate method is advantageous due to its operational simplicity, milder reaction conditions, and the use of a less hazardous formylating agent. The primary byproduct, ethanol, is easily removed. While the reaction may be slower than with AFA, it is often preferred for its favorable safety profile and applicability to a broad range of substrates.[7] For propargyl amine, a relatively unhindered primary amine, this method provides an excellent balance of reactivity and safety.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formylation of propargyl amine, regardless of the specific reagent, proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propargyl amine attacks the electrophilic carbonyl carbon of the formylating agent (acetic formic anhydride or ethyl formate).

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the leaving group (acetate in the case of AFA, or ethoxide for ethyl formate).

-

Proton Transfer: A final proton transfer step yields the stable N-propargylformamide product.[9]

Detailed Experimental Protocol: Formylation using Acetic Formic Anhydride

This section provides a step-by-step protocol for the synthesis of N-propargylformamide using the highly efficient acetic formic anhydride method.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Propargyl amine (2-Propyn-1-amine) | ≥99% | e.g., Sigma-Aldrich | Highly flammable, toxic, and corrosive. Handle with extreme care.[10] |

| Formic acid | ≥98% | e.g., Fisher Scientific | Corrosive. Handle in a fume hood.[4] |

| Acetic anhydride | ≥99% | e.g., Sigma-Aldrich | Corrosive and lachrymatory. Handle in a fume hood.[4] |

| Dichloromethane (DCM) | Anhydrous | e.g., Acros Organics | Use a dry solvent to prevent decomposition of AFA.[4] |

| Saturated sodium bicarbonate solution | ACS Grade | - | For neutralization. |

| Anhydrous sodium sulfate | ACS Grade | - | For drying the organic phase. |

| Round-bottom flask | - | - | Ensure glassware is oven-dried. |

| Magnetic stirrer and stir bar | - | - | - |

| Ice bath | - | - | For temperature control. |

| Dropping funnel | - | - | For controlled addition of reagents. |

| Separatory funnel | - | - | For work-up. |

| Rotary evaporator | - | - | For solvent removal. |

Experimental Workflow

Caption: Experimental workflow for the N-formylation of propargyl amine.

Step-by-Step Procedure

Safety First: Propargyl amine is highly flammable, toxic upon skin contact, and causes severe burns.[10][11][12] Acetic anhydride and formic acid are corrosive.[4] This entire procedure must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

-

Preparation of Acetic Formic Anhydride (AFA): In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), add formic acid (3.0 eq). While stirring, slowly add acetic anhydride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[4] Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of AFA.

-

Amine Solution Preparation: In a separate, larger round-bottom flask, dissolve propargyl amine (1.0 eq) in anhydrous dichloromethane (DCM). Cool this solution to 0 °C in an ice bath.

-

Formylation Reaction: Slowly add the freshly prepared AFA solution from step 1 to the stirred propargyl amine solution at 0 °C using a dropping funnel.[4] After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propargyl amine spot is no longer visible.

-

Work-up and Isolation:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and neutralize the aqueous layer by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-propargylformamide.

-

-

Purification: The crude product is often of sufficient purity for subsequent steps.[13] If further purification is required, column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) can be employed.

Characterization of N-Propargylformamide

The identity and purity of the synthesized N-propargylformamide should be confirmed using standard analytical techniques.[14]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the formyl proton (CHO), the methylene protons (CH₂), and the acetylenic proton (C≡CH). The amide proton (NH) may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the two sp-hybridized carbons of the alkyne, and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), N-H bend (amide II band), C≡C stretch, and ≡C-H stretch.[15] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of N-propargylformamide (C₄H₅NO, M.W. = 83.09 g/mol ). |

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time or allow the reaction to warm to room temperature for a longer period. Ensure the AFA was freshly prepared and used immediately. |

| Decomposition of AFA. | Ensure anhydrous conditions were maintained and the temperature during AFA preparation and addition was kept below 10 °C.[4] | |

| Presence of Acetylated Byproduct | Impure AFA or side reaction. | While unlikely due to the high selectivity for formylation,[3] ensure the stoichiometry of formic acid to acetic anhydride is correct. Purification by column chromatography will separate the desired product. |

| Difficult Work-up | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |

Conclusion

The formylation of propargyl amine to N-propargylformamide is a robust and essential transformation for synthetic chemists. The acetic formic anhydride method, as detailed in this protocol, provides a rapid and high-yielding route to the desired product. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing proper experimental technique, researchers can reliably synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

- First report on bio-catalytic N-formylation of amines using ethyl form

- First report on bio-catalytic N-formylation of amines using ethyl form

- Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.

- N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.

- Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. Benchchem.

- Solvent-free synthesis of propargylamines: an overview. RSC Publishing.

- Various methods for preparation of propargylamine.

- Process for the preparation of propargylamine.

- Synthesis of N‐propargyl SIAs 10.

- Synthesis of dipropargylamine

- How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson.

- SAFETY D

- Synthesis of propargylic amines. Organic Chemistry Portal.

- Acetic Formic Anhydride. Organic Syntheses Procedure.

- Asymmetric synthesis of propargylamines as amino acid surrog

- General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra. DOI.

- Formylation of Amines with Acetic Formic Anhydride. Reddit.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar.

- What is the toxicity mechanism of propargylamine?

- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.

- Acetic formic anhydride. Wikipedia.

- Propargylamine | C3H5N | CID 239041. PubChem - NIH.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi

- Acetic Formic Anhydride. Scribd.

- Exploring the Chemical Reactivity and Applic

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

N-(prop-2-yn-1-yl)formamide: A Versatile Precursor for Ugi Reaction and Post-Modification Strategies in Drug Discovery and Chemical Synthesis

Introduction: The Ugi Reaction and the Strategic Importance of the Propargyl Moiety

The Ugi four-component reaction (U-4CR) stands as a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex α-acylamino carboxamide scaffolds from simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] Its high atom economy, operational simplicity, and the vast chemical space accessible by varying the four input components have cemented its importance in the synthesis of peptidomimetics, heterocyclic compounds, and natural product analogues.[2] In the landscape of drug discovery and development, the U-4CR is a powerful tool for the generation of diverse compound libraries for high-throughput screening.

This application note focuses on the strategic use of N-(prop-2-yn-1-yl)formamide as the amine component in the Ugi reaction. While at first glance it may appear as a simple primary amine, the incorporation of the propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne functionality into the Ugi product. This seemingly minor structural feature is, in fact, a gateway to a vast array of post-Ugi modifications, allowing for the transformation of the initially linear Ugi adduct into more complex and rigidified molecular architectures.[3] The terminal alkyne serves as a versatile chemical handle for a multitude of powerful cross-coupling reactions, cycloadditions, and other transformations, thereby exponentially increasing the molecular diversity achievable from a single Ugi reaction.[4]

This guide will provide detailed protocols for the synthesis of N-(prop-2-yn-1-yl)formamide, its application in a representative Ugi-4CR, and a subsequent post-Ugi Sonogashira coupling reaction. We will delve into the mechanistic underpinnings of these reactions and provide practical insights for researchers, scientists, and drug development professionals.

Chemical Profile and Safe Handling of N-(prop-2-yn-1-yl)formamide

Chemical Structure:

| Property | Value | Reference |

| IUPAC Name | N-(prop-2-yn-1-yl)formamide | |

| Molecular Formula | C₄H₅NO | |

| Molecular Weight | 83.09 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid | [5] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMF | [5] |

Safety and Handling:

-

Engineering Controls: Use in a certified chemical fume hood is mandatory to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn at all times.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Experimental Protocols

Part 1: Synthesis of N-(prop-2-yn-1-yl)formamide

The synthesis of N-(prop-2-yn-1-yl)formamide can be readily achieved by the formylation of commercially available propargylamine. A common and effective method involves the use of a mixed anhydride of formic acid and acetic anhydride.

Reaction Scheme:

Materials and Reagents:

-

Propargylamine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Preparation of the Formylating Agent: In a round-bottom flask cooled in an ice bath, slowly add acetic anhydride (1.1 equivalents) to formic acid (1.0 equivalent). Stir the mixture at 0°C for 15-20 minutes to form the mixed anhydride.

-

Formylation Reaction: To the pre-formed mixed anhydride, add propargylamine (1.0 equivalent) dropwise while maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with dichloromethane (DCM).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude N-(prop-2-yn-1-yl)formamide can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Part 2: Ugi Four-Component Reaction (U-4CR)

This protocol describes a representative Ugi reaction using N-(prop-2-yn-1-yl)formamide as the amine component, benzaldehyde as the carbonyl component, benzoic acid as the acid component, and tert-butyl isocyanide as the isocyanide component.

Reaction Scheme:

Materials and Reagents:

-

N-(prop-2-yn-1-yl)formamide (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Benzoic acid (1.0 equiv)

-

tert-Butyl isocyanide (1.0 equiv)

-

Methanol (MeOH) as solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve N-(prop-2-yn-1-yl)formamide (1.0 equiv), benzaldehyde (1.0 equiv), and benzoic acid (1.0 equiv) in methanol (to achieve a concentration of approximately 0.5-1.0 M).

-

Addition of Isocyanide: To the stirred solution, add tert-butyl isocyanide (1.0 equiv) dropwise at room temperature. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

-

Reaction Progression: The Ugi reaction is typically exothermic and proceeds rapidly. Stir the reaction mixture at room temperature for 24-48 hours.[7]

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any unreacted benzoic acid, followed by a wash with brine.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of heptane and ethyl acetate as the eluent to afford the pure Ugi product.[8]

-

Expected Outcome and Data Summary:

| Component A (Amine) | Component B (Aldehyde) | Component C (Acid) | Component D (Isocyanide) | Solvent | Reaction Time | Typical Yield |

| N-(prop-2-yn-1-yl)formamide | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | Methanol | 24-48 h | 70-90% |

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Part 3: Post-Ugi Modification: Sonogashira Coupling

The terminal alkyne of the Ugi product is a versatile handle for further functionalization. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds.[9]

Reaction Scheme:

Materials and Reagents:

-

Ugi product from Part 2 (1.0 equiv)

-

Iodobenzene (or other aryl halide) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (catalyst, e.g., 5 mol%)

-

Copper(I) iodide (CuI) (co-catalyst, e.g., 10 mol%)

-

A suitable base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

Anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Protocol:

-

Inert Atmosphere Setup: The Sonogashira coupling is sensitive to oxygen, so the reaction should be carried out under an inert atmosphere. Assemble a Schlenk flask with a magnetic stir bar and purge with argon or nitrogen.

-

Reagent Addition: To the flask, add the Ugi product (1.0 equiv), iodobenzene (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2-3 equivalents) to the flask via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60°C) until the starting materials are consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.[10]

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the Sonogashira coupled product.

-

Mechanistic Insights

The Ugi Reaction Mechanism

The mechanism of the Ugi reaction is a well-established sequence of reversible steps, with the final irreversible Mumm rearrangement driving the reaction to completion.[1]

-

Imine/Iminium Ion Formation: The reaction commences with the condensation of the aldehyde and the amine (N-(prop-2-yn-1-yl)formamide) to form an imine, which is in equilibrium with its protonated form, the iminium ion, in the presence of the carboxylic acid.

-

Nucleophilic Attack by the Isocyanide: The nucleophilic terminal carbon of the isocyanide attacks the electrophilic carbon of the iminium ion, forming a nitrilium ion intermediate.

-

Addition of the Carboxylate: The carboxylate anion then adds to the nitrilium ion, generating an O-acyl-isoamide intermediate.

-

Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer from the oxygen to the nitrogen atom, known as the Mumm rearrangement, to yield the thermodynamically stable α-acylamino carboxamide product.

Caption: The Ugi Reaction Mechanism.

Post-Ugi Sonogashira Coupling Mechanism

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper.

Caption: The Sonogashira Coupling Mechanism.

Conclusion and Future Perspectives

N-(prop-2-yn-1-yl)formamide is a highly valuable and versatile building block for the Ugi four-component reaction. Its incorporation introduces a terminal alkyne functionality that serves as a linchpin for a diverse array of post-Ugi modifications. This "Ugi plus post-modification" strategy provides a powerful and efficient pathway to complex and diverse molecular scaffolds, which is of paramount importance in modern drug discovery and organic synthesis. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of N-(prop-2-yn-1-yl)formamide, from its synthesis to its application in the Ugi reaction and subsequent derivatization via Sonogashira coupling. The continued exploration of novel post-Ugi transformations of alkyne-tagged products will undoubtedly lead to the discovery of new chemical entities with significant biological activities.

References

-

Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie. 1959 , 71 (11), 386–386. [Link]

-

Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. 2000 , 39 (18), 3168–3210. [Link]

-

Bhoraniya, R. B.; Modha, S. G. Propargyl Amines: Versatile Building Blocks in Post-Ugi Transformations. ChemistryOpen. 2023 , 12 (4), e202200223. [Link]

-

Sharma, A.; Kumar, R.; Sharma, G.; Pathania, S.; Kumar, A. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. 2018 , 6, 552. [Link]

-

Ugi Reaction - Organic Chemistry Portal. [Link]

-

Ugi Multicomponent Reaction. Organic Syntheses. 2017 , 94, 54-65. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Safety Data Sheet: Formamide. Carl ROTH. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. Molecules. 2023 , 28(4), 1629. [Link]

-

Ugi Four-Component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. 2017 , 5(5), 153-157. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. 2022 , 12(15), 9349–9360. [Link]

-

Formamide - Wikipedia. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Formamide - Wikipedia [en.wikipedia.org]

- 6. N-(prop-2-en-1-yl)formamide | C4H7NO | CID 254129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sciepub.com [sciepub.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. arodes.hes-so.ch [arodes.hes-so.ch]

Application Note: N-(prop-2-yn-1-yl)formamide as a Versatile Heterobifunctional Linker for Advanced Click Chemistry Applications

Abstract

This guide provides a comprehensive overview of N-(prop-2-yn-1-yl)formamide, a compact and versatile heterobifunctional linker for use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. We will explore its unique properties, including the presence of a terminal alkyne for efficient triazole formation and a formamide group that serves as a protected primary amine. This dual functionality enables multi-step, orthogonal conjugation strategies crucial for advanced applications in drug development, bioconjugation, and materials science. Detailed, field-tested protocols are provided to guide researchers in leveraging this powerful molecule for their specific needs.

Introduction: The Need for Precision Linkers in Click Chemistry

The advent of "click chemistry" has revolutionized the synthesis of complex molecular architectures.[1] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely used transformation due to its reliability, high yields, and compatibility with a wide range of functional groups and solvents, including aqueous media.[2][3] This reaction facilitates the covalent ligation of two molecular entities—one bearing a terminal alkyne and the other an azide—to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[]

The power of this chemistry is fully realized through the use of bifunctional linkers, which act as molecular bridges to connect different components. N-(prop-2-yn-1-yl)formamide emerges as a particularly strategic linker. Its small size minimizes steric hindrance, while its two distinct functional groups—the terminal alkyne and the formamide—offer orthogonal reactivity. The alkyne participates directly in the CuAAC reaction, while the formamide acts as a stable, protected precursor to a primary amine. This amine can be unmasked post-click via hydrolysis, providing a secondary handle for subsequent conjugation, for example, through well-established amide bond formation.[5] This application note details the properties, reaction mechanisms, and diverse applications of N-(prop-2-yn-1-yl)formamide.

Physicochemical Properties of N-(prop-2-yn-1-yl)formamide

Understanding the fundamental properties of the linker is critical for experimental design, including solvent selection and purification strategies.

| Property | Value |

| Chemical Name | N-(prop-2-yn-1-yl)formamide |

| Synonyms | Propargylformamide |

| Molecular Formula | C₄H₅NO |

| Molecular Weight | 83.09 g/mol |

| Appearance | (Typically) Colorless to pale yellow liquid or low-melting solid |

| Key Functional Groups | Terminal Alkyne (-C≡CH), Formamide (-NHCHO) |

| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF, Acetonitrile) |

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of this linker's utility. The reaction proceeds through a catalytic cycle that ensures the specific formation of the 1,4-regioisomer of the triazole product.

Mechanism Insight: The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, passing through a six-membered cupracycle before undergoing protonolysis to yield the stable triazole product and regenerate the Cu(I) catalyst.[2] This catalytic process is highly efficient, often reaching completion at room temperature in aqueous or organic solvents.[6]

Application Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on their specific substrates and analytical capabilities.

Application: Bioconjugation - Fluorescent Labeling of an Azide-Modified Protein

This protocol describes the conjugation of N-(prop-2-yn-1-yl)formamide to a protein that has been pre-functionalized with an azide group. This is a common step to introduce a secondary reactive handle for further modification.

Protocol 4.1: Protein Conjugation via CuAAC

-

Materials & Reagents:

-

Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

-

N-(prop-2-yn-1-yl)formamide (100 mM stock in DMSO)

-

Copper(II) Sulfate (CuSO₄) (50 mM stock in deionized H₂O)

-

Sodium Ascorbate (100 mM stock in deionized H₂O, prepare fresh )

-

Tris(benzyltriazolylmethyl)amine (TBTA) (50 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated

-

Purification system (e.g., dialysis cassette with appropriate MWCO, or SEC column)

-

-

Experimental Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

500 µL of azide-modified protein solution (e.g., 0.5 mg of protein).

-

10 µL of N-(prop-2-yn-1-yl)formamide stock (final concentration ~2 mM, a 20-50 fold molar excess over the protein is a good starting point).

-

12 µL of TBTA stock (final concentration ~1 mM).

-

Causality Insight: TBTA is a ligand that stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and protecting the protein from oxidative damage.[1]

-

-

Initiation: To initiate the reaction, add the catalyst premix. Prepare this by mixing equal volumes of the CuSO₄ and Sodium Ascorbate stocks immediately before addition.

-